Product packaging for Dipypc(Cat. No.:CAS No. 133304-92-4)

Dipypc

Cat. No.: B161429
CAS No.: 133304-92-4
M. Wt: 1078.4 g/mol
InChI Key: XFHNRMZHGXJUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipypc, also known as this compound, is a useful research compound. Its molecular formula is C68H88NO8P and its molecular weight is 1078.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H88NO8P B161429 Dipypc CAS No. 133304-92-4

Properties

CAS No.

133304-92-4

Molecular Formula

C68H88NO8P

Molecular Weight

1078.4 g/mol

IUPAC Name

2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3

InChI Key

XFHNRMZHGXJUMU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Synonyms

di-(1'-pyrenemyristoyl)phosphatidylcholine
dipyPC

Origin of Product

United States

Academic Context and Research Trajectories of Dipypc

Historical Perspectives in Chemical Research of Related Structural Motifs

The use of fluorescent probes to study molecular environments has a rich history in chemistry and biology. Pyrene (B120774), a polycyclic aromatic hydrocarbon, has long been recognized for its distinctive fluorescence properties, including the ability to form excimers (excited dimers) at relatively low concentrations. This excimer formation is highly dependent on the proximity and interaction frequency of pyrene molecules. Early research utilizing pyrene and its derivatives laid the groundwork for developing probes sensitive to molecular crowding and mobility. Pyrene-labeled lipids, designed to incorporate the pyrene fluorophore into lipid structures, emerged as powerful tools for investigating lipid bilayer membranes. These probes allowed researchers to gain insights into membrane fluidity, lipid diffusion, and phase behavior by monitoring changes in pyrene monomer and excimer fluorescence. citeab.comlipidmaps.org Dipypc represents an advancement in this lineage, specifically engineered to report on the lateral pressure within the membrane hydrophobic core through intramolecular excimer formation.

Contemporary Research Significance and Interdisciplinary Relevance of this compound

In contemporary research, this compound holds particular significance as one of the primary experimental methods for sensing or qualitatively estimating lateral pressure profiles within lipid bilayers. lipidmaps.orgfishersci.cawikipedia.orgguidetopharmacology.org Lateral pressure, the distribution of forces tangential to the membrane surface, is a fundamental mechanical property of lipid bilayers that plays a crucial role in modulating the conformation and function of embedded membrane proteins, influencing membrane phase transitions, and affecting the transport of molecules across the bilayer. guidetopharmacology.org

The ability of this compound to provide insights into this key parameter makes it relevant across several disciplines. In membrane biophysics, it is instrumental in characterizing the physical state of lipid assemblies. In cell biology, it aids in understanding how changes in lipid composition or the presence of other molecules affect cellular membrane properties and, consequently, cellular processes. Furthermore, research into drug-membrane interactions and the function of membrane-active peptides and proteins often utilizes this compound to probe the accompanying changes in membrane mechanics. guidetopharmacology.orglipidmaps.orgatamankimya.com

Overview of Key Academic Research Domains Involving this compound

Academic research employing this compound spans several key domains:

Lipid Bilayer Mechanics and Phase Behavior: this compound is widely used to study how factors such as temperature, pressure, and lipid acyl chain length and saturation influence the lateral pressure distribution within bilayers. By monitoring the ratio of excimer to monomer fluorescence intensity (often denoted as η), researchers can infer changes in the frequency of intramolecular pyrene collisions, which is proportional to the local lateral pressure. citeab.comlipidmaps.orgfishersci.cawikipedia.orgguidetopharmacology.orglipidmaps.orgnih.govnih.govciteab.comwikipedia.orgwikidata.orgatamanchemicals.com Studies have shown that this ratio changes with temperature, indicating a temperature-dependent change in lateral pressure. wikidata.org

Protein-Membrane and Peptide-Membrane Interactions: Researchers use this compound to explore how the insertion or interaction of proteins and peptides with lipid bilayers alters the membrane's mechanical properties. Changes in this compound fluorescence can signal localized changes in lateral pressure induced by these interactions, providing insights into the mechanisms of protein insertion, folding, and function within the membrane environment. lipidmaps.orgwikipedia.org

Studies of Ion Channels and Pores: this compound has been utilized in studies investigating the formation and activity of ion channels and pores in lipid membranes, including those formed by molecules like ceramide. lipidmaps.orgatamankimya.com By sensing changes in the membrane environment upon channel or pore formation, this compound contributes to understanding how these structures perturb the lipid bilayer.

Advanced Synthetic Methodologies for the Preparation of Dipypc

Strategies for Carbon-Framework Construction in Dipypc Synthesis

The core carbon framework of phosphatidylcholine consists of a glycerol (B35011) backbone esterified with two fatty acyl chains and a phosphocholine (B91661) headgroup. The construction of this framework or its modification in the context of di-pyrenyl phosphatidylcholine synthesis would involve forming ester linkages between pyrene-labeled fatty acids and a glycerophosphocholine moiety. While the search results discuss carbon framework construction in other contexts, such as the synthesis of dipyrromethanes via acid-catalyzed condensation helsinki.fi or covalent-organic frameworks researchgate.netwikipedia.org, specific strategies for the construction of the carbon framework of this compound with detailed reaction schemes or research findings were not found. The synthesis of fluorescent phosphatidylcholine analogues typically involves coupling pre-synthesized fluorescent fatty acids to a lysophospholipid backbone sci-hub.semdpi.commdpi.comresearchgate.netnih.gov.

Stereoselective and Regioselective Synthetic Approaches to this compound

Phosphatidylcholine possesses a chiral center at the glycerol backbone. The synthesis of naturally occurring phosphatidylcholines requires control over the stereochemistry at this center. Regioselectivity is also crucial to ensure that the fatty acyl chains are attached to the correct positions (sn-1 and sn-2) of the glycerol backbone. While the search results discuss regioselective and stereoselective synthesis in various chemical contexts, specific stereoselective or regioselective approaches explicitly applied to the synthesis of di-pyrenyl phosphatidylcholine were not detailed in the provided snippets. Enzymatic methods for phospholipid synthesis can offer high stereo- and regioselectivity nih.gov, and some studies mention enzymatic approaches for preparing labeled phosphatidylcholines sci-hub.semdpi.comresearchgate.netnih.gov.

Green Chemistry Principles in this compound Synthesis Protocols

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, improve atom economy, and minimize energy consumption nih.govcore.ac.ukmdpi.comnih.gov. While the importance of green chemistry in chemical synthesis is highlighted in the search results nih.govcore.ac.ukmdpi.comnih.gov, specific protocols for the synthesis of di-pyrenyl phosphatidylcholine that explicitly detail the implementation of green chemistry principles were not found. General green chemistry strategies, such as using safer solvents, minimizing waste, and employing catalytic methods, could potentially be applied to the synthesis of fluorescent lipid probes, but specific research findings for this compound were not available nih.govcore.ac.ukmdpi.comnih.gov.

Scalability and Process Optimization for Research-Scale Production of this compound

Scalability and process optimization are critical considerations for the efficient production of chemical compounds, even at the research scale researchgate.net. Optimizing a synthetic route for scalability involves factors such as reaction conditions, purification methods, and cost-effectiveness. While the search results discuss scalable synthesis in other contexts, such as the preparation of dipyrromethanes helsinki.fi and dibromo-bipyridine, information specifically on the scalability and process optimization for the research-scale production of di-pyrenyl phosphatidylcholine was not detailed in the provided snippets. The synthesis of fluorescent lipid probes is often conducted on a research scale to provide materials for biological studies sci-hub.secore.ac.ukmdpi.commdpi.comresearchgate.netnih.gov.

Spectroscopic and Diffraction Based Structural Elucidation of Dipypc

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipypc Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. High-resolution NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships within the molecule.

Proton (¹H) NMR Spectral Analysis of this compound

¹H NMR spectroscopy is fundamental in structural elucidation, providing information about the different types of protons in a molecule, their relative numbers, and their connectivity based on spin-spin coupling. The chemical shifts (δ) of proton signals are influenced by their electronic environment, indicating the presence of various functional groups (e.g., aliphatic, aromatic, protons adjacent to heteroatoms). The integration of signals provides the relative number of protons giving rise to each signal. Spin-spin splitting patterns (multiplicity) reveal the number of neighboring protons. Analysis of coupling constants (J values) can provide insights into the dihedral angles and molecular conformation. For a complex molecule like di-pyrenyl phosphatidylcholine, ¹H NMR would show signals corresponding to the protons on the pyrene (B120774) moieties, the glycerol (B35011) backbone, the phosphate (B84403) group region, and the choline (B1196258) headgroup, as well as the acyl chains. While specific ¹H NMR data for di-pyrenyl phosphatidylcholine were not found in the search results, studies on related phosphatidylcholines like DPPC have shown distinct proton signals corresponding to different parts of the molecule, such as tertiary protons on the glycerol backbone, protons between the phosphate and quaternary amine, and methyl groups of the quaternary amine researchgate.net.

Carbon-13 (¹³C) NMR Spectral Analysis of this compound

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom typically gives rise to a separate signal. The chemical shift range for ¹³C is much larger than that for ¹H, providing better resolution for complex molecules. Different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, aromatic, carbonyl) resonate in characteristic chemical shift ranges. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) can help determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C) uvic.ca. For di-pyrenyl phosphatidylcholine, ¹³C NMR would show signals for the carbons in the pyrene rings, the glycerol backbone, the acyl chains, the phosphate group region, and the choline headgroup. Specific ¹³C NMR data for di-pyrenyl phosphatidylcholine was not available in the search results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques provide correlations between NMR signals, offering crucial information about through-bond and through-space interactions, which are vital for establishing molecular connectivity and understanding conformation.

Correlation Spectroscopy (COSY): Homonuclear COSY experiments correlate protons that are coupled to each other through bonds (typically 2 or 3 bonds). ceitec.czlibretexts.org A COSY spectrum displays diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating scalar coupling between protons. ceitec.czcam.ac.uk Analyzing the cross-peaks allows for tracing the connectivity of coupled proton networks within the molecule. ceitec.cz

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (¹J correlation). libretexts.orgnorthwestern.eduyoutube.com This technique is particularly useful for assigning proton signals to their corresponding carbon signals and identifying CH, CH₂, and CH₃ groups. libretexts.orgyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another heteronuclear 2D experiment that reveals correlations between protons and carbons that are coupled over longer ranges (typically 2 to 4 bonds). This is invaluable for establishing connectivity across quaternary carbons or through heteroatoms where direct ¹J coupling is absent. uvic.cayoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a homonuclear 2D experiment that identifies protons that are spatially close to each other, regardless of whether they are coupled through bonds. This through-space correlation (Nuclear Overhauser Effect, NOE) provides information about the three-dimensional structure and conformation of the molecule.

While the search results mention the use of 1D and 2D NMR for structural elucidation of related compounds like 2,2'-dipyridyl analogues researchgate.net and polyimides researchgate.netresearchgate.netrsc.org, specific 2D NMR data (cross-peak assignments) for di-pyrenyl phosphatidylcholine were not found.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to study the fragmentation of molecules, which can provide structural insights. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides very accurate mass measurements, often to several decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and fragment ions, which is crucial for confirming the molecular formula of the compound. researchgate.net For di-pyrenyl phosphatidylcholine, HRMS would be used to determine the exact mass of the intact molecule, allowing for confirmation of its elemental composition (C, H, N, O, P). The search results mention the use of HRMS in the characterization of compounds, including a pyrene-benzimidazole scaffold researchgate.net and sulfonamide derivatives researchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion or a fragment ion) and subjecting it to further fragmentation. The resulting fragment ions are then analyzed in a second stage of mass analysis, producing a fragmentation pattern or product ion spectrum. wiley.comsepscience.compremierbiosoft.com This pattern is characteristic of the molecule's structure and can be used to deduce the arrangement of atoms and functional groups. Different fragmentation techniques, such as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD), are used to break the ions. libretexts.orgpremierbiosoft.com Analysis of the m/z values of the fragment ions and their relative abundances provides clues about the fragmentation pathways and the presence of specific structural moieties. libretexts.org For di-pyrenyl phosphatidylcholine, MS/MS would be used to fragment the molecular ion and analyze the resulting fragments, providing information about the structure of the pyrene groups, the glycerol backbone, the acyl chains, and the choline headgroup. While MS/MS is a standard technique for structural analysis wiley.comsepscience.compremierbiosoft.comnih.gov, specific MS/MS fragmentation data or proposed fragmentation pathways for di-pyrenyl phosphatidylcholine were not detailed in the search results.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and provide information about the molecular structure and dynamics of a compound scifiniti.comresearchgate.netresearchgate.net. These methods probe the vibrational modes of molecules, which are unique to their structure and the types of chemical bonds present.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, allowing for their identification. For a compound like this compound, IR spectroscopy would reveal the presence of key functional groups such as C-H, C=C, C≡C, C=O, O-H, N-H, and characteristic ring vibrations if present, based on the observed absorption bands in the infrared spectrum. The positions, intensities, and shapes of these bands provide a unique molecular fingerprint. researchgate.netresearchgate.netrsc.orgpsi.ch

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, measures the inelastic scattering of light by molecules. It provides information about molecular vibrations that cause a change in polarizability. Raman active modes often involve symmetric vibrations and vibrations of nonpolar bonds or functional groups that may be weak or absent in IR spectra. nd.eduresearchgate.netresearchgate.netnih.gov For this compound, Raman spectroscopy would offer additional details on the vibrational modes, particularly those involving symmetric stretches and ring breathing modes, complementing the information obtained from IR spectroscopy. The combination of IR and Raman data allows for a more complete assignment of vibrational modes and a deeper understanding of the molecule's structure and symmetry. researchgate.netresearchgate.net

Analysis of the vibrational spectra can also provide insights into molecular dynamics, such as conformational changes and intermolecular interactions, although this often requires temperature-dependent studies or analysis in different environments.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization of this compound

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides crucial information about the electronic structure and photophysical properties of a molecule psi.chnih.govresearchgate.netresearchgate.net. These techniques involve transitions between electronic energy levels within the molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, typically involving π to π* or n to π* transitions in organic molecules. The UV-Vis spectrum of this compound would show absorption bands at specific wavelengths (λmax) with characteristic intensities (molar absorptivity, ε). These features are indicative of the presence of chromophores (groups containing π electrons or non-bonding electrons) within the molecule and provide information about the extent of conjugation and the nature of the electronic transitions.

Fluorescence Spectroscopy: Fluorescence spectroscopy involves the emission of light by a molecule after it has absorbed light (excitation) and transitioned to an excited electronic state. The molecule then relaxes back to a lower energy state, emitting photons. The fluorescence spectrum of this compound would show emission bands at wavelengths typically longer than the absorption maxima. Analysis of fluorescence spectra, including excitation and emission wavelengths, fluorescence intensity, quantum yield, and lifetime, can provide insights into the excited-state properties, energy transfer processes, and the molecule's interaction with its environment. psi.chresearchgate.net While specific to di-pyrenyl phosphatidylcholine (this compound), the phenomenon of excimer formation observed in fluorescence studies of pyrene-labeled compounds illustrates how fluorescence can be used to probe molecular interactions and dynamics, such as the proximity and collision frequency of fluorescent moieties researchgate.net. If this compound contains a fluorescent moiety, its fluorescence properties would be a key aspect of its photophysical characterization.

X-ray Crystallography for Single-Crystal Structure Determination of this compound

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of crystalline solids psi.chnih.govresearchgate.net. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal of this compound, the electron density distribution within the crystal can be mapped, revealing the precise positions of atoms, bond lengths, bond angles, and torsional angles rsc.org.

The process typically involves obtaining a high-quality single crystal of this compound, mounting it in an X-ray beam, and collecting diffraction data as the crystal is rotated. The diffraction pattern, a unique fingerprint of the crystal lattice and molecular arrangement, is then processed using mathematical techniques to reconstruct the electron density map. Fitting atomic models to the electron density allows for the determination of the molecular structure in the solid state, including its conformation and packing in the crystal lattice. rsc.org

X-ray crystallography provides the most detailed and unambiguous structural information at the atomic level, which is crucial for understanding the molecule's properties and reactivity. rsc.org

Complementary Application of Experimental and Computational Spectroscopic Analysis for this compound

The structural and spectroscopic characterization of a compound like this compound is significantly enhanced by the complementary application of experimental techniques and computational methods psi.chresearchgate.net. Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to calculate molecular properties, including vibrational frequencies, electronic transitions, and molecular geometries. researchgate.netpsi.chresearchgate.net

Comparing experimentally obtained IR, Raman, UV-Vis, and fluorescence spectra with computationally simulated spectra can aid in assigning experimental bands to specific vibrational modes or electronic transitions and validating theoretical models researchgate.netpsi.chresearchgate.net. Computational studies can also explore different conformers of the molecule and their relative stabilities, providing insights into molecular flexibility and preferred conformations that may exist in different environments (e.g., gas phase, solution, or solid state). psi.chresearchgate.net

Furthermore, computational methods can provide details about the electronic structure, such as molecular orbitals (e.g., HOMO and LUMO) and charge distribution, which are essential for understanding the molecule's reactivity and photophysical behavior. psi.chresearchgate.net The interplay between experimental observations and computational predictions allows for a more comprehensive and accurate understanding of the structure and properties of this compound.

Theoretical and Computational Chemistry Studies of Dipypc

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics of Dipypc

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and energetic properties of molecules like this compound. DFT, in particular, is widely used due to its balance of computational cost and accuracy for larger systems nih.govmountainscholar.org. These methods allow for detailed analysis of molecular geometries, electron distribution, and energy levels.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) analysis, often performed using DFT calculations, provides insights into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals analyzed. The energy gap between the HOMO and LUMO is related to the molecule's stability and reactivity. nih.govresearchgate.net The spatial distribution of these orbitals indicates regions within the molecule that are likely to participate in chemical reactions or interactions. nih.gov Reactivity indices, derived from FMO analysis and electron density distribution, can further quantify the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack. Studies on pyrene-containing compounds, similar to the moieties in this compound, have utilized TD-DFT calculations to understand electronic properties and intramolecular interactions, including charge transfer character of excited states researchgate.net. FMO analysis has also been used to evaluate the effect of substituents on the electronic properties of pyrene (B120774) structures researchgate.net.

Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For this compound, this would include predicting UV-Vis absorption and fluorescence emission spectra, as well as vibrational spectra like Infrared (IR) and Raman. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and transition probabilities, which correspond to the peaks observed in UV-Vis and fluorescence spectra. researchgate.netresearchgate.net The fluorescence properties of this compound, particularly the formation of excimers from the pyrene moieties, are central to its use as a probe. researchgate.netresearchgate.netrsc.orgresearchgate.netqmul.ac.ukgoogle.com TD-DFT calculations on pyrene derivatives have been used to rationalize observed electronic properties and intramolecular interactions, including large Stokes shifts attributed to intramolecular charge transfer researchgate.net. While specific predicted spectroscopic data for this compound are not detailed in the search results, the principles of using quantum chemistry for such predictions on similar chromophores are well-established.

Molecular Dynamics (MD) Simulations of this compound in Complex Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. qmul.ac.ukmdpi.comweber.edu For this compound, MD simulations are particularly valuable for investigating its interactions within complex environments, such as lipid bilayers, providing dynamic insights that are difficult to obtain experimentally. researchgate.netqmul.ac.uknih.govnih.govresearchgate.netconicet.gov.arsoton.ac.ukacs.org

Simulation of this compound Interactions with Lipid Bilayers and Biomimetic Membranes

MD simulations have been extensively used to study the behavior of lipid bilayers, including those containing probe molecules like this compound. researchgate.netqmul.ac.uknih.govnih.govresearchgate.netconicet.gov.arsoton.ac.ukacs.org These simulations can reveal how this compound inserts into the bilayer, its preferred location and orientation, and how its presence affects the surrounding lipid environment. This compound, with pyrene moieties attached to its acyl chains, is used as a fluorescent probe to sense lateral pressure variations within the membrane. researchgate.netresearchgate.netrsc.orgresearchgate.netqmul.ac.ukgoogle.comacs.orgresearchgate.net MD simulations can provide detailed information on the lateral pressure profile across the membrane, and how it is influenced by factors such as lipid composition and the presence of other molecules. researchgate.netqmul.ac.ukresearchgate.netconicet.gov.aracs.org Studies have used MD simulations to estimate lateral pressure in lipid bilayers, comparing results with experimental fluorescence measurements using this compound. researchgate.netqmul.ac.ukresearchgate.netconicet.gov.ar

MD simulations can also investigate the interactions between this compound and other membrane components, such as cholesterol or proteins, and how these interactions influence the membrane's structural and dynamic properties. While the provided results mention MD simulations of DPPC membranes with cholesterol or cholesterol sulfate (B86663) nih.gov, and interactions of ion channels with diphytanoylphosphatidylcholine (B1258105) (this compound) bilayers , specific detailed findings solely on this compound interactions with a wide range of biomimetic membranes are not extensively provided. However, the methodology is applicable to such systems.

Investigation of this compound Permeation Mechanisms across Model Membranes

Understanding how molecules permeate across cell membranes is crucial in various fields, including drug delivery. MD simulations can be used to investigate the passive permeation mechanisms of molecules like this compound across model membranes. qmul.ac.uksoton.ac.uk These simulations can provide free energy profiles for the molecule's translocation across the bilayer, identifying energy barriers and preferred pathways. They can also reveal the molecular interactions driving the permeation process.

Studies on membrane permeation using MD simulations often involve calculating the potential of mean force (PMF) as a function of the molecule's position across the bilayer. qmul.ac.uksoton.ac.uk This provides a thermodynamic description of the permeation process. While the search results discuss MD simulations for studying the permeation of small molecules and drugs across lipid membranes qmul.ac.uksoton.ac.uk and mention this compound in the context of sensing lateral pressure researchgate.netresearchgate.netrsc.orgresearchgate.netqmul.ac.ukgoogle.comacs.orgresearchgate.net, detailed research findings specifically on the permeation mechanism of this compound itself across model membranes are not prominently featured. However, the techniques described for studying permeation of other molecules via MD simulations are directly applicable to this compound.

Analysis of this compound-Induced Changes in Membrane Lateral Pressure Profiles and Elasticity

The lateral pressure profile within a lipid bilayer is a fundamental property that describes the distribution of forces tangential to the membrane surface as a function of the distance from the bilayer center wikipedia.org. Changes in this profile can influence membrane protein conformation and function nih.gov. Di-pyrenyl phosphatidylcholine (this compound) probes have been employed experimentally to sense variations in lateral pressure within the hydrophobic core of membranes, based on the assumption that the ratio of excimer to monomer fluorescence intensity correlates with localized pressure lipidmaps.orgwikipedia.org.

Computational studies, particularly atomistic molecular dynamics simulations, have been utilized to investigate the relationship between this compound's fluorescence properties and the membrane lateral pressure profile nih.govciteab.com. Simulations involving this compound probes embedded in lipid bilayers, such as dioleoylphosphatidylcholine (DOPC) membranes, have allowed researchers to calculate both the pyrene dimerization rate (related to excimer formation) and the lateral pressure at the location of the pyrene moieties nih.govciteab.com. These computational analyses have provided valuable perspectives on the validity of using this compound excimer fluorescence as a direct measure of the lateral pressure profile shape nih.govciteab.com. Some studies suggest that while this compound probes can offer qualitative insights into changes in pressure profiles upon alteration of lipid composition, the lateral pressure might not be the sole or dominant determinant of the excimer/monomer fluorescence ratio nih.gov. Computational approaches help to decouple the various factors influencing probe behavior, such as local lipid packing, free volume, and the probe's own conformational dynamics, which all contribute to the observed fluorescence signal fishersci.ca. Simulations can reveal the location and orientation of the pyrene moieties within the bilayer, providing a structural context for interpreting fluorescence data in relation to membrane forces citeab.com.

Development and Validation of Computational Models for this compound Behavior

The computational investigation of molecules like this compound in lipid membranes relies on the development and application of appropriate theoretical models and simulation techniques. Molecular dynamics simulations are a primary tool in this area, allowing for the study of the dynamic behavior and interactions of lipids and embedded molecules over time nih.govciteab.comciteab.com. Both atomistic and coarse-grained models are employed, each offering different levels of detail and computational cost citeab.com.

Developing accurate computational models for this compound involves defining parameters that describe the interactions between the atoms (in atomistic simulations) or representative beads (in coarse-grained simulations) of the this compound molecule itself, as well as its interactions with the surrounding lipid bilayer and solvent citeab.com. This includes parameters for bonded interactions (bonds, angles, dihedrals) and non-bonded interactions (Lennard-Jones and electrostatic forces) citeab.com. The pyrene moieties and their linkage to the phosphatidylcholine headgroup via acyl chains require careful parametrization to accurately capture their conformational flexibility and interactions within the heterogeneous membrane environment citeab.com.

Validation of these computational models is typically performed by comparing simulation results with available experimental data. While specific details on the validation of this compound models were not extensively detailed in the search results, the general approach involves comparing simulated properties, such as the probe's location and orientation distribution within the bilayer, lipid order parameters in the vicinity of the probe, and potentially dynamic properties related to pyrene-pyrene proximity, with experimental observations (e.g., fluorescence spectroscopy data) citeab.comciteab.com. Discrepancies between simulation and experiment can highlight limitations in the force field parameters or the simulation methodology, guiding further model refinement.

Mechanistic Insights from Computational Studies on this compound Transformations

In the context of this compound as a fluorescent probe, the key "transformation" studied computationally is the intramolecular excimer formation between the two pyrene moieties attached to the acyl chains lipidmaps.orgfishersci.ca. This process is a dynamic conformational change where the two pyrene groups on the same molecule come into close spatial proximity to form an excited-state dimer (excimer), which emits fluorescence at a longer wavelength than the monomer lipidmaps.org.

Computational studies, particularly MD simulations, provide mechanistic insights into the factors that govern this intramolecular excimer formation within the lipid bilayer environment fishersci.ca. Simulations can track the relative positions and orientations of the two pyrene groups over time, allowing for the calculation of parameters related to the frequency and duration of contacts conducive to excimer formation nih.govciteab.com. These studies have shown that the rate of intramolecular excimer formation in this compound is influenced by the dynamics and available free volume within the hydrocarbon region of the lipid bilayer fishersci.ca. The intra-rotational dynamics of the acyl chains to which the pyrene moieties are attached play a significant role in bringing the pyrene groups into proximity fishersci.ca.

By simulating this compound in different membrane environments (e.g., varying lipid composition or phase), computational studies can elucidate how changes in membrane properties, such as fluidity or packing, affect the conformational dynamics of the probe and, consequently, the rate of excimer formation fishersci.ca. This provides a deeper understanding of the molecular mechanisms underlying the sensitivity of this compound fluorescence to its membrane environment, which is crucial for interpreting experimental fluorescence data used to infer membrane properties like lateral pressure nih.govciteab.com.

Molecular Interactions and Supramolecular Chemistry of Dipypc

Non-Covalent Interactions of Dipypc with Biological and Synthetic Macromolecules

Non-covalent interactions play a crucial role in the behavior of molecules like di-pyrenyl phosphatidylcholine within complex systems such as biological and synthetic macromolecules, particularly lipid bilayers. These interactions, which are typically in the range of 1–5 kcal/mol, include electrostatic interactions (ionic bonds, hydrogen bonding, dipole-dipole interactions), van der Waals forces (London dispersion forces), and π-effects (π-π interactions). nih.govnih.govdaneshyari.com Understanding these forces is critical for explaining properties like solubility, melting points, and the environment within biological structures. nih.gov

In the context of lipid bilayers, molecules like di-pyrenyl phosphatidylcholine, which have pyrene (B120774) moieties attached to acyl chains, interact with the surrounding lipid environment through a combination of hydrophobic interactions involving the acyl chains and pyrene groups, and potentially other non-covalent forces with the headgroup. googleapis.com These interactions influence the probe's localization and dynamics within the membrane. googleapis.com

Host-Guest Chemistry and Complexation Phenomena

Host-guest chemistry involves the formation of complexes between two or more molecules or ions held together by non-covalent forces. nih.gov This concept is central to supramolecular chemistry and molecular recognition. nih.gov While the search results did not provide specific examples of "this compound" or di-pyrenyl phosphatidylcholine acting as a host or guest in traditional host-guest complexes with distinct host or guest molecules in solution, the incorporation of di-pyrenyl phosphatidylcholine into lipid bilayers can be viewed in a broader sense as the probe (guest) interacting within the structured environment of the lipid bilayer (host). googleapis.com

The interactions within this "host-guest" (membrane-probe) system are governed by the non-covalent forces between the probe and the lipid molecules. googleapis.com These interactions can be influenced by factors such as lipid composition and the presence of other molecules.

Binding Kinetics and Thermodynamics via Biophysical Techniques

The study of binding kinetics and thermodynamics provides quantitative insights into the association and dissociation processes and the stability of molecular complexes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to investigate binding events.

Research on other systems, such as the binding of dipeptidyl peptidase-4 inhibitors to DPP-4, demonstrates how techniques like SPR and ITC can reveal the rapid, electrostatically driven nature of binding and the enthalpy-dominated thermodynamics due to strong interactions. These studies highlight the importance of correlating binding kinetics and thermodynamics with molecular structure.

This compound Self-Assembly and Ordered Structure Formation

Amphiphilic molecules, possessing both hydrophilic and hydrophobic parts, can self-assemble in aqueous environments to form various ordered structures. This self-assembly is driven by the hydrophobic effect, where nonpolar parts minimize contact with water, and is balanced by interactions between the headgroups and the surrounding medium.

Di-pyrenyl phosphatidylcholine, being a phosphatidylcholine derivative with hydrophobic pyrene groups attached to the acyl chains, is expected to exhibit self-assembly behavior typical of lipids and amphiphiles. googleapis.com In aqueous solutions, phosphatidylcholines are known to form lipid bilayers, which are the fundamental structure of vesicles.

Formation of Vesicles, Micelles, and Nanostructures

The self-assembly of amphiphilic molecules can lead to the formation of various nanostructures, including vesicles, micelles, and other ordered aggregates. The specific structure formed depends on factors such as the molecular structure of the amphiphile, concentration, temperature, and solvent properties.

Vesicles are typically formed by lipid bilayers enclosing an aqueous core. Micelles are generally spherical aggregates with hydrophobic tails oriented inward and hydrophilic heads facing the aqueous solvent, though cylindrical and discoidal micelles can also form. The transition between these structures can be influenced by the addition of other amphiphiles or changes in environmental conditions.

Di-pyrenyl phosphatidylcholine is primarily discussed in the context of its incorporation into lipid bilayers and vesicles, where it functions as a fluorescent probe. googleapis.com The formation of these lipid bilayer structures is a self-assembly process driven by the amphiphilic nature of the phosphatidylcholine scaffold.

Characterization of Self-Assembled Architectures

Various techniques are employed to characterize the size, shape, and structure of self-assembled architectures like vesicles and micelles. Dynamic light scattering (DLS), transmission electron microscopy (TEM), atomic force microscopy (AFM), and small-angle neutron scattering (SANS) are common methods.

For di-pyrenyl phosphatidylcholine incorporated into lipid bilayers, techniques like fluorescence spectroscopy are used to study its behavior within the membrane, particularly the formation of intramolecular excimers between the pyrene moieties, which can provide information about the membrane's internal environment and dynamics. googleapis.com Molecular dynamics simulations are also used to gain insights into the molecular interactions and structural properties of lipid bilayers containing such probes. googleapis.com

Intermolecular Forces Governing this compound Aggregation and Solvation Behavior

The aggregation and solvation behavior of molecules like di-pyrenyl phosphatidylcholine are governed by the intricate balance of intermolecular forces between the solute molecules themselves (aggregation) and between the solute and the solvent molecules (solvation). These forces include hydrogen bonding, electrostatic interactions, and van der Waals forces. daneshyari.com

In aqueous environments, the hydrophobic effect is a primary driving force for the aggregation of amphiphilic molecules, leading to the formation of structures that minimize contact between hydrophobic regions and water. Solvation involves the favorable interactions between the solute and solvent molecules, which help to disperse the solute.

For di-pyrenyl phosphatidylcholine within a lipid bilayer, its aggregation (or rather, its distribution and interaction with neighboring lipids) and its solvation by the lipid environment are dictated by the specific non-covalent interactions of its pyrene groups and acyl chains with the surrounding lipid molecules, and its headgroup with the aqueous interface and other headgroups. googleapis.com The lateral pressure within the membrane, which arises from these intermolecular forces, can influence the behavior of embedded molecules like di-pyrenyl phosphatidylcholine.

Ligand-Metal Coordination Chemistry of this compound-related Ligands

Ligands structurally related to 4,4'-Dipyridyl disulfide (this compound), such as dipyridylamines and the disulfide itself, possess donor atoms, primarily nitrogen from the pyridine (B92270) rings and sulfur from the disulfide or thiol groups, enabling them to coordinate with metal ions. The coordination chemistry of these ligands is diverse, leading to the formation of a variety of metal complexes with interesting structures and properties.

Chelation Behavior and Coordination Modes

Chelation, the formation of a coordinate bond between a metal ion and a polydentate ligand (a ligand with multiple donor atoms), typically results in the formation of stable ring structures uni.lu. This compound-related ligands, with their multiple potential donor sites, can act as chelating agents.

Dipyridylamine ligands, for instance, commonly act as bidentate N-donor ligands, coordinating to a metal center through the nitrogen atoms of the pyridine rings. This bidentate coordination leads to the formation of stable chelate rings. The specific coordination mode can be influenced by factors such as the metal ion's nature, oxidation state, and coordination preferences, as well as the reaction conditions labsolu.ca. Some ligands may exhibit different binding modes depending on their protonation state.

Ligands containing sulfur atoms, such as the disulfide moiety in this compound or thiol groups in related compounds, can also participate in coordination. Sulfur atoms are known to coordinate to transition metal ions, contributing to the complexity and versatility of the resulting complexes. The coordination can occur through nitrogen, sulfur, or a combination of both, leading to various coordination geometries around the metal center. Common coordination numbers in metal complexes range from two to nine, with six-coordinate octahedral and four-coordinate tetrahedral or square planar geometries being prevalent, particularly for transition metals labsolu.ca.

The specific arrangement of donor atoms within the ligand and their spatial orientation dictate the possible chelation modes and the resulting complex structures, including the formation of chelate rings of different sizes. The flexibility of the ligand backbone can also influence whether it acts as a chelating or bridging ligand, potentially leading to the formation of polynuclear complexes or extended structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-related ligands typically involves reacting a metal salt with the ligand in a suitable solvent. The reaction conditions, such as solvent, temperature, reaction time, and the molar ratio of metal to ligand, are critical in determining the nature and yield of the resulting complex uni.lu. Different metal ions can lead to complexes with varying stoichiometries and structures.

Characterization of the synthesized metal complexes employs a range of spectroscopic, analytical, and structural techniques to confirm their formation, composition, and structure uni.lu. Common characterization methods include:

Elemental Analysis: Provides the empirical formula of the complex by determining the percentage of each element present.

Infrared (IR) Spectroscopy: Useful for identifying the functional groups involved in coordination by observing shifts in characteristic vibrational frequencies of the ligand upon binding to the metal center. For instance, changes in the stretching frequencies of C=N (from pyridine rings or imine linkages in related Schiff bases) or C-S bonds can indicate coordination through nitrogen or sulfur atoms.

UV-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the complex, which are influenced by the metal-ligand interactions and the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly H-1 NMR, can be used to study the environment of hydrogen atoms in the ligand and how it changes upon coordination.

Mass Spectrometry: Helps determine the molecular weight of the complex.

Conductivity Measurements: Can indicate whether the complex is ionic or neutral and the number of ions present in solution.

Thermogravimetric Analysis (TGA): Provides information about the thermal stability and decomposition pathway of the complex.

Single Crystal X-ray Diffraction: The most definitive technique for determining the precise three-dimensional structure of a metal complex, including bond lengths, bond angles, coordination geometry, and crystal packing. This technique allows for the unambiguous identification of coordination modes and chelation behavior.

Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental studies by providing insights into the electronic structure, bonding, and stability of the complexes. These calculations can help predict reactive sites on the ligand and understand the interaction between the metal ion's LUMO and the ligand's HOMO.

Reaction Mechanisms and Chemical Reactivity of Dipypc

Mechanistic Studies of Organic Reactions Involving Dipypc

Specific mechanistic studies of traditional organic reactions involving dipyrenylphosphatidylcholine (this compound) as a reactant undergoing chemical transformation are not extensively detailed in the provided search results. The literature primarily focuses on its physical behavior and interactions within lipid bilayers, where its chemical structure, particularly the pyrene (B120774) moieties, is utilized for probing the membrane's properties fishersci.ieatamanchemicals.comdntb.gov.uanih.govnih.gov. While the synthesis of this compound involves organic reactions, the provided information does not detail these synthetic mechanisms.

Photochemical Reaction Pathways of this compound and Derivatives

Dipyrenylphosphatidylcholine (this compound) is known for its photochemical properties, specifically its fluorescence behavior, which is central to its application as a membrane probe. Upon ultraviolet (UV) stimulation, this compound exhibits both monomer and excimer fluorescence from the pyrene moieties attached to its acyl chains fishersci.ieatamanchemicals.comdntb.gov.uanih.gov. The formation of excimers, which are excited dimers with dissociative ground states, is a key photochemical process for this compound atamanchemicals.comlipidmaps.org. This intramolecular excimer formation occurs when the two pyrene groups on the same molecule come into close proximity, a frequency dependent on the dynamics and environment within the lipid membrane fishersci.ieatamanchemicals.comdntb.gov.uanih.gov. The relative intensity of the excimer to monomer fluorescence signal (often denoted as η) is utilized as a measure of parameters like lateral pressure within the membrane fishersci.ieatamanchemicals.comdntb.gov.uanih.gov.

The photochemical behavior can be influenced by the surrounding environment, such as the lipid composition of the membrane fishersci.iedntb.gov.ua. Changes in membrane properties, like lateral pressure, affect the frequency of collisions between the pyrene moieties, thereby altering the ratio of excimer to monomer fluorescence fishersci.iedntb.gov.ua. While the basic photochemical process involves excitation and subsequent fluorescence or excimer formation, detailed photochemical reaction pathways leading to chemical transformation or degradation of the pyrene or phosphatidylcholine moieties of this compound were not specifically elaborated in the provided search results. Studies on derivatives of related chromophores like pyrene or pyronin show complex photochemistry involving various intermediates and products, but the specific pathways for this compound derivatives were not detailed.

Redox Processes and Electrochemical Behavior of this compound

Information specifically on the redox processes and electrochemical behavior of dipyrenylphosphatidylcholine (this compound) as a distinct chemical entity is not provided in the search results. While electrochemical studies were mentioned in the context of other compounds, including boron compounds, phosphines, and diphenyl disulfide, and general concepts of redox potentials were discussed, there were no specific details found regarding the oxidation or reduction potentials or electrochemical reaction mechanisms of this compound itself. Its primary application as a fluorescent probe in biological membranes does not typically involve redox transformations of the probe molecule itself under experimental conditions described in the provided snippets.

Stability and Degradation Mechanisms of this compound in Various Environments

The stability of dipyrenylphosphatidylcholine (this compound) is implicitly important for its function as a reliable fluorescent probe in membrane studies. The search results discuss the stability of lipid dispersions, such as dipalmitoylphosphatidylcholine (DPPC) in various buffer compositions and preparation protocols, noting that stability can be influenced by factors like buffer composition and preparation method. This compound is used in model membrane systems, suggesting it possesses sufficient stability within these environments over the timescale of experiments fishersci.ieatamanchemicals.comdntb.gov.uanih.govnih.gov. The stability of lipid bilayers themselves, which incorporate this compound, is discussed in terms of mechanical properties like bending modulus and lateral pressure, which can be affected by lipid composition and ionic strength nih.gov.

However, detailed chemical degradation mechanisms of this compound in various environments (e.g., under different pH conditions, temperatures, or in the presence of specific degrading agents) were not explicitly described in the provided search results. Degradation mechanisms of other classes of compounds, such as organophosphate esters undergoing microbial degradation or diphenyl ethers, were discussed, illustrating potential pathways like hydrolysis and oxidation, but these are not directly linked to the degradation of this compound. Environmental degradation in a broader sense was also mentioned. The stability of this compound as a probe relies on its structural integrity within the membrane environment during the measurement period.

Synthesis and Investigation of Dipypc Derivatives and Analogues

Rational Design and Synthesis Strategies for Dipypc Analogues

The rational design of this compound analogues primarily focuses on tailoring the acyl chain length to position the pyrene (B120774) fluorophores at specific depths within the lipid bilayer. This allows researchers to probe the physical properties of the membrane at varying transmembrane locations. This compound probes have been synthesized or are commercially available with pyrene moieties attached to acyl chains of different lengths, such as those containing 4, 6, 8, and 10 carbon atoms. rsc.orgnih.gov This systematic variation in chain length is a key aspect of analogue design, enabling depth-dependent measurements of membrane properties.

While specific detailed synthetic strategies for a broad range of this compound analogues are not extensively described in the provided information, the synthesis involves the chemical linkage of pyrene to a phosphatidylcholine lipid backbone modified with acyl chains of the desired length. The mention of compounds like 1,2-bis-(1-pyrenehexanoyl)-sn-glycerol-3-phosphocholine (10-DipyPC) suggests that one synthetic approach involves esterifying a modified phosphatidylcholine with fatty acids containing a pyrene group. nih.gov The ability to synthesize or purchase these probes indicates established chemical methodologies exist for their preparation. rsc.orgnih.gov The rational design is driven by the need to create probes that accurately report on the heterogeneous environment of the lipid bilayer at different depths.

Structure-Reactivity Relationships within this compound Analogue Series

Within the series of this compound analogues, the "reactivity" is primarily understood in terms of their fluorescence behavior, specifically the ratio of excimer to monomer fluorescence (η). This ratio serves as an indicator of the local environment within the lipid bilayer, reflecting properties such as lateral pressure and fluidity. google.comsoton.ac.ukresearchgate.netrsc.orgnih.govqmul.ac.uk The structure-reactivity relationship is investigated by examining how changes in the acyl chain length of the this compound molecule influence this fluorescence ratio when the probe is incorporated into lipid membranes.

Varying the acyl chain length effectively alters the average position of the pyrene moieties along the membrane normal. google.comsoton.ac.ukresearchgate.netrsc.orgnih.gov The intramolecular excimer formation relies on the collision frequency of the two pyrene groups attached to the same lipid molecule. google.comsoton.ac.ukresearchgate.netrsc.orgnih.gov This collision frequency is directly affected by the packing density and dynamics of the lipid acyl chains at the depth where the pyrene resides. Therefore, by using this compound analogues with different chain lengths, researchers can qualitatively estimate variations in lateral pressure or fluidity across different depths of the membrane. google.comsoton.ac.ukresearchgate.netrsc.org For instance, studies have utilized this approach to observe changes in the excimer signal in response to variations in the surrounding lipid composition, highlighting the sensitivity of the probe's fluorescence to its structural environment within the bilayer. rsc.org However, it is noted that recent molecular dynamics studies suggest that while the excimer/monomer ratio is related to lateral pressure, it may not be the sole determining factor. researchgate.netacs.org

Comparative Analysis of Molecular Interactions and Self-Assembly Properties of this compound Analogues

This compound analogues are integrated into self-assembled lipid bilayer membranes, and their molecular interactions within this environment are central to their function as fluorescent probes. The pyrene moieties of this compound interact with the hydrophobic tails of the surrounding lipids, and the frequency of intramolecular excimer formation is a direct consequence of the conformational dynamics and packing of these acyl chains. google.comsoton.ac.ukresearchgate.netrsc.orgnih.gov

Computational Screening and Design of Novel this compound-based Structures

Computational methods, particularly molecular dynamics (MD) simulations, play an increasingly important role in understanding the behavior of lipid membranes and molecules embedded within them. google.comsoton.ac.ukqmul.ac.ukresearchgate.netacs.orgresearchgate.net While the provided information does not detail the de novo computational design and screening of novel this compound-based structures beyond the established pyrene-phosphatidylcholine framework, computational studies are used to investigate the properties and behavior of existing this compound probes and the membrane environments they are used to study.

MD simulations have been employed to analyze the dynamics of fluorescent probes within lipid bilayers, providing insights into their distribution, orientation, and diffusion. researchgate.net Specifically concerning this compound, computational studies using atomistic MD simulations have been conducted to assess the relationship between the pyrene excimer formation rate and the lateral pressure profile within the membrane, helping to validate and interpret experimental fluorescence data. researchgate.net These simulations can calculate parameters like pyrene dimerization rates and compare them to the local pressure, contributing to a better understanding of how the probe's structure and environment influence its signal. researchgate.net

Advanced Research Applications and Methodologies Utilizing Dipypc Non Clinical Focus

Dipypc as Molecular Probes for Membrane Dynamics and Structure

This compound and similar fluorescent probes are valuable tools for investigating the intricate dynamics and structural organization of biological and model membranes. Their incorporation allows researchers to gain insights into phenomena such as lipid diffusion, phase behavior, and the influence of various factors on membrane properties. The dynamic structure of lipid mixtures, for instance, can be studied using techniques like electron spin resonance (ESR) with spin-labeled phospholipids, revealing details about ordering and motional rates within different membrane phases. nih.gov Fluorescence methods are also consistent with ESR findings in determining phase boundaries and coexistence regions in these systems. nih.gov

Development of Fluorescence-Based Probes for Interfacial Studies

Fluorescence-based probes have been specifically developed to study interfacial regions, including those found in membranes and at material interfaces. These probes can be designed to be sensitive to the local environment, reporting on properties such as polarity, mobility, and structural changes. nist.govnist.govnih.gov For example, fluorescently labeled silane (B1218182) coupling agents have been grafted onto glass surfaces to study the buried interfacial region in epoxy/glass composites, demonstrating sensitivity to differences in chemistry and mobility compared to the bulk material. nist.govnist.gov The emission characteristics of such grafted probes can differ significantly from those dissolved in the bulk material, indicating distinct interfacial structures and properties. nist.govnist.gov The sensitivity of these probes depends heavily on their localization and exposure within the interface. nih.gov

Applications in Model Membrane Systems for Mechanistic Research

Model membrane systems, such as lipid monolayers and bilayers, are crucial for understanding the fundamental mechanisms of membrane behavior and interactions. researchgate.netresearchgate.netnih.gov this compound and other fluorescent lipid analogs are frequently incorporated into these systems to probe structural and dynamic attributes. nih.govuc.pt Langmuir monolayers, formed at the air-liquid interface, serve as simple yet effective models for cell membranes, allowing researchers to study the interactions of various molecules, including other lipids and potential therapeutic agents, with the lipid film. researchgate.netnih.gov Studies using fluorescent probes in model membranes like dipalmitoylphosphatidylcholine (DPPC) monolayers have revealed that the presence of the probe can influence the nanostructure and mechanical stability of the film, highlighting the importance of considering probe-membrane interactions. nih.gov Despite potential probe-induced perturbations, fluorescence microscopy remains a widely used approach for examining model and natural membranes. nih.gov Atomistic molecular dynamics simulations are increasingly used to complement experimental studies, providing detailed information about the location, orientation, and interactions of fluorescent probes within bilayers, which is crucial for accurate interpretation of experimental data. uc.ptacs.org

Integration of this compound in Advanced Materials Research (e.g., Nanoscience, Soft Matter)

The principles and methodologies developed using compounds like this compound in membrane research extend to advanced materials research, particularly in nanoscience and soft matter. Research centers focusing on these areas investigate the properties of materials at the nanoscale, including polymers and soft matter systems. ehu.eusehu.eusmujeresporafrica.esceitec.czcens.res.in While direct mentions of this compound in the provided search results within the context of advanced materials research are limited, the fundamental understanding of molecular interactions, dynamics, and interfacial properties gained from studies utilizing this compound in membrane systems is directly applicable to the design and characterization of novel nanomaterials and soft matter systems. For instance, studies on the interfacial response of fluorescent dyes grafted to surfaces in composite materials demonstrate a similar approach to probing buried interfaces as used in membrane studies. researchgate.net The investigation of polymers and soft matter often involves studying structure, dynamics, and self-assembly at various length scales, areas where molecular probes and techniques refined in membrane research can play a role. ehu.eus

Role of this compound in Fundamental Mechanistic Studies of Biological Processes at the Molecular Level (e.g., protein-lipid interactions, membrane protein function)

Lipid-protein interactions are fundamental to the organization and function of biological membranes. nih.govmdpi.comnih.govceitec.eufrontiersin.org this compound, as a membrane-localizing probe, can contribute to the understanding of these interactions at a molecular level. While the search results primarily discuss the general importance of lipid-protein interactions and the techniques used to study them (such as mass spectrometry and molecular dynamics simulations), fluorescent probes like this compound can be used to monitor changes in membrane properties induced by protein binding or activity. nih.govmdpi.comnih.govceitec.eufrontiersin.org The dynamic and heterogeneous nature of biological membranes makes dissecting these interactions challenging, and techniques that can report on the local environment, like fluorescence spectroscopy with appropriate probes, are valuable. mdpi.com Studies on the effect of lipid composition on membrane protein function highlight the intricate relationship between the lipid bilayer and protein activity, an area where probes sensitive to lipid environment changes could provide insights. ceitec.eufrontiersin.org

Methodological Advancements Facilitated by this compound Research for Chemical and Biophysical Studies

Research utilizing this compound and similar fluorescent membrane probes has contributed to the development and refinement of various methodologies in chemical and biophysical studies. The application of fluorescence spectroscopy, coupled with techniques like lifetime imaging and anisotropy measurements, has been advanced through studies investigating probe behavior in complex lipid environments. nih.govnih.gov The use of model membrane systems, such as Langmuir monolayers and supported lipid bilayers, as platforms for studying molecular interactions and membrane properties has been further established and validated through studies employing fluorescent probes. researchgate.netnih.govnih.gov Furthermore, the need to accurately interpret the signals from membrane-inserted probes has driven the increased use of computational techniques, such as molecular dynamics simulations, to understand probe localization, orientation, and their potential impact on membrane structure. uc.ptacs.org This interplay between experimental fluorescence techniques and computational modeling represents a significant methodological advancement in the field of membrane biophysics.

Q & A

Q. How to handle negative or inconclusive results in this compound studies?

  • Methodological Answer :
  • Transparent Reporting : Document all experimental conditions, even those yielding null results.
  • Hypothesis Refinement : Use negative data to revise models (e.g., propose alternative reaction mechanisms).
  • Publication Channels : Submit to journals specializing in negative results (e.g., Journal of Negative Results) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.